molecular formula C17H12F2N2O2 B2403510 3-[4-(Difluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde CAS No. 956410-13-2

3-[4-(Difluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde

Cat. No.: B2403510
CAS No.: 956410-13-2
M. Wt: 314.292
InChI Key: QHFGMZKKFZECOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Difluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde is a chemical compound that features a pyrazole ring substituted with a difluoromethoxyphenyl group and a phenyl group

Properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2/c18-17(19)23-15-8-6-12(7-9-15)16-13(11-22)10-21(20-16)14-4-2-1-3-5-14/h1-11,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFGMZKKFZECOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OC(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Difluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde typically involves the difluoromethylation of appropriate precursors. One common method includes the use of difluoromethylation reagents to introduce the difluoromethoxy group onto a phenyl ring, followed by the formation of the pyrazole ring through cyclization reactions . The reaction conditions often involve the use of metal-based catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective synthesis . The optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Difluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Trifluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde
  • 3-[4-(Methoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde
  • 3-[4-(Chloromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde

Uniqueness

3-[4-(Difluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can lead to different reactivity patterns and biological activities, making it a valuable compound for various applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.